molecular formula C13H21NO3 B249548 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol

2-{[4-(2-Hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol

Cat. No. B249548
M. Wt: 239.31 g/mol
InChI Key: QRBKARURRZQYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(2-Hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol, also known as HEPPS, is a zwitterionic buffer commonly used in biological and biochemical research. It is a derivative of 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) and is often used as a substitute for HEPES due to its improved solubility and buffering capacity.

Mechanism of Action

2-{[4-(2-Hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol acts as a zwitterionic buffer, meaning that it contains both acidic and basic functional groups. This allows it to maintain a stable pH by accepting or donating protons as needed. This compound has a pKa of 7.55, which is close to the physiological pH of 7.4, making it an ideal buffer for biological and biochemical research.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on biological systems, making it a popular choice for experiments involving enzymes and proteins. It has low toxicity and is not known to interfere with cellular processes. However, like all buffers, this compound can have an effect on the activity of enzymes and proteins, and it is important to optimize buffer conditions for each individual experiment.

Advantages and Limitations for Lab Experiments

2-{[4-(2-Hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol has several advantages over other commonly used buffers, including its improved solubility and buffering capacity. It is also less likely to interfere with biological systems and has a neutral pH, making it ideal for experiments requiring a stable pH. However, this compound is more expensive than other buffers and may not be necessary for all experiments.

Future Directions

There are several areas of future research related to 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol and its use as a buffer in biological and biochemical research. One area of interest is the development of new derivatives of this compound with improved properties, such as increased solubility or buffering capacity. Another area of research is the optimization of buffer conditions for specific experiments, particularly those involving enzymes and proteins. Additionally, there is a need for further research into the effects of this compound on cellular processes and the potential for interference with biological systems.

Synthesis Methods

2-{[4-(2-Hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol can be synthesized through a multi-step process starting with the reaction of 4-chlorobenzyl chloride with 2-aminoethanol to form 4-(2-hydroxyethyl)benzyl chloride. This intermediate is then reacted with piperazine to form 4-(2-hydroxyethyl)-1-piperazinebenzyl chloride, which is then reacted with 2-methyl-1-propanol to form this compound.

Scientific Research Applications

2-{[4-(2-Hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol is commonly used as a buffer in biological and biochemical research, particularly in the study of enzymes and proteins. It is also used in cell culture media and electrophoresis buffers. This compound has been shown to be effective in maintaining the pH of solutions over a wide range of temperatures and is particularly useful in experiments requiring a neutral pH.

properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

2-[[4-(2-hydroxyethoxy)phenyl]methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C13H21NO3/c1-13(2,10-16)14-9-11-3-5-12(6-4-11)17-8-7-15/h3-6,14-16H,7-10H2,1-2H3

InChI Key

QRBKARURRZQYGI-UHFFFAOYSA-N

SMILES

CC(C)(CO)NCC1=CC=C(C=C1)OCCO

Canonical SMILES

CC(C)(CO)NCC1=CC=C(C=C1)OCCO

Origin of Product

United States

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